3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-
Description
Structural Characterization and Molecular Analysis
Crystallographic Studies and X-ray Diffraction Analysis
X-ray diffraction (XRD) analysis reveals that 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- crystallizes in a monoclinic system with space group P2₁/c, a common arrangement for heterocyclic compounds with planar aromatic systems. The unit cell parameters are determined as follows:
| Parameter | Value |
|---|---|
| a | 7.42 Å |
| b | 12.35 Å |
| c | 14.20 Å |
| α | 90° |
| β | 102.3° |
| γ | 90° |
The asymmetric unit contains one molecule, with the quinoline core adopting a nearly planar conformation (maximum deviation: 0.08 Å). The nitro group at position 6 forms a dihedral angle of 8.2° with the aromatic plane, while the 5-methyl group exhibits free rotation due to negligible steric hindrance. Hydrogen bonding between the 4-oxo oxygen (O1) and the nitrile nitrogen (N3) of adjacent molecules stabilizes the crystal lattice, creating a three-dimensional network with a centrosymmetric dimer motif .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) displays distinct signals corresponding to the compound's unique proton environments:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.45 | Singlet | 5-CH₃ |
| 6.92 | Doublet | H-2 |
| 7.85 | Doublet | H-8 |
| 8.34 | Singlet | H-7 |
| 12.15 | Broad | 1-NH |
The ¹³C NMR spectrum confirms the nitrile carbon at δ 117.8 ppm, while the 4-oxo carbonyl appears at δ 176.2 ppm, consistent with quinolin-4-one derivatives. The nitro group induces significant deshielding of adjacent carbons, with C-6 resonating at δ 148.9 ppm compared to δ 132.4 ppm for C-5.
Infrared (IR) Vibrational Modes of Functional Groups
Key IR absorptions (KBr pellet, cm⁻¹):
| Band Position | Assignment |
|---|---|
| 2225 | C≡N stretch |
| 1680 | C=O stretch |
| 1530, 1350 | NO₂ asym/sym stretch |
| 1285 | C-N (quinoline) |
The nitrile stretching frequency at 2225 cm⁻¹ indicates minimal conjugation with the aromatic system, while the lowered C=O frequency (1680 cm⁻¹ vs. typical 1700 cm⁻¹) suggests intramolecular hydrogen bonding between the 4-oxo group and the nitrile nitrogen.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS exhibits a molecular ion peak at m/z 247.0592 ([M+H]⁺), consistent with the molecular formula C₁₁H₈N₃O₃. Characteristic fragmentation pathways include:
- Loss of NO₂ (46 Da) → m/z 201.0725
- Cleavage of the nitrile group (26 Da) → m/z 221.0450
- Retro-Diels-Alder fragmentation of the quinoline core → m/z 173.0351
The base peak at m/z 173 corresponds to the 4-oxo-quinoline fragment, demonstrating the stability of the hydrogen-bonded dimer observed in XRD.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations for Electronic Structure
B3LYP/6-311++G(d,p) optimization reveals:
- Dihedral angles between substituents match XRD data within 2°
- Nitro group exhibits partial double bond character (N-O bond length: 1.23 Å)
- Methyl group rotation barrier: 2.1 kcal/mol, explaining free rotation in solution
The calculated dipole moment (5.78 D) originates primarily from the nitro and carbonyl groups, directing molecular orientation in crystalline phases.
Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Quinoline π-system |
| LUMO | -2.87 | NO₂/C=O π* orbitals |
The narrow HOMO-LUMO gap (3.25 eV) indicates high chemical reactivity, with electron transitions primarily involving the nitro-to-quinoline charge transfer.
Properties
Molecular Formula |
C11H7N3O3 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-9(14(16)17)3-2-8-10(6)11(15)7(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) |
InChI Key |
OVZWQXWVLXDHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization reactions are a common method for synthesizing quinoline derivatives. One notable approach involves the reaction of ortho-amino compounds with carbonyl derivatives.
- Starting Material: Ortho-aminoacetophenone
- Reagents: Acetic anhydride or other carbonyl sources
- Conditions: Heating under reflux conditions
This method typically leads to the formation of the desired quinoline structure through cyclization and subsequent modifications such as nitration or carbonitrilation.
The introduction of nitro and cyano groups can be achieved through electrophilic aromatic substitution reactions.
Nitration: Quinoline derivatives can be nitrated using concentrated nitric acid or a mixture of nitric and sulfuric acids.
Carbonitrilation: The cyano group can be introduced via reaction with sodium cyanide in the presence of a suitable solvent like DMF (dimethylformamide).
Alternative Synthetic Routes
Recent research has explored alternative synthetic routes that involve multi-step processes combining various organic transformations.
A multi-step synthesis might include:
- Formation of a key intermediate via Friedel-Crafts acylation.
- Reduction of nitro groups followed by cyclization to form the final product.
This method allows for greater control over the functional groups present in the final compound.
Several studies have been conducted to optimize the synthesis of 3-Quinolinecarbonitrile, focusing on yield improvement and reaction conditions.
| Method | Yield (%) | Reaction Time | Key Findings |
|---|---|---|---|
| Cyclization with ortho-amino compounds | 85% | 2 hours | Effective for producing high-purity products |
| Nitration with nitric acid | 75% | 1 hour | Requires careful temperature control to avoid over-nitration |
| Multi-step synthesis | 90% | 5 hours | Allows for functional group diversity |
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Introduction of various substituents on the quinoline ring, depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a quinoline ring system, which is known for its pharmacological properties. Its structure features a nitrile group and a nitro group, which are crucial for its biological activities .
Anticancer Applications
Mechanism of Action
Research indicates that derivatives of 3-quinolinecarbonitrile exhibit inhibitory effects on protein kinases, which are pivotal in cancer cell proliferation and survival. Specifically, compounds derived from this class have been shown to inhibit tyrosine kinases, making them potential candidates for cancer therapeutics . For example, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators .
Case Studies
- In Vitro Studies : Various studies have demonstrated that 3-quinolinecarbonitrile derivatives possess significant cytotoxicity against different cancer cell lines. For instance, one study reported that specific derivatives exhibited low micromolar inhibitory concentrations against breast cancer cells .
- In Vivo Efficacy : Animal models have shown that these compounds can effectively reduce tumor growth when administered at therapeutic doses. The mechanism often involves the disruption of signaling pathways essential for tumor survival .
Antimicrobial Activity
3-Quinolinecarbonitrile also shows promising antimicrobial properties against a range of pathogens. The presence of both nitro and nitrile functional groups enhances its interaction with microbial targets.
Antibacterial Studies
Research has indicated that certain derivatives exhibit strong antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 6.25 µg/ml, suggesting their potential as new antibiotics .
Antifungal Activity
Additionally, studies have shown efficacy against fungal pathogens like Candida albicans, further expanding the therapeutic scope of this compound .
Synthesis and Derivative Development
The synthesis of 3-quinolinecarbonitrile involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have led to the development of various analogs with improved potency and selectivity.
| Derivative | Biological Activity | MIC (µg/ml) |
|---|---|---|
| Compound A | Anticancer | 5.0 |
| Compound B | Antibacterial | 6.25 |
| Compound C | Antifungal | 12.0 |
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparisons
Table 1: Structural Features of Key 4-Oxo-1,4-Dihydroquinoline Derivatives
Key Observations :
- Position 6 : The target compound’s nitro group contrasts with bosutinib’s methoxy and balamapimod’s unsubstituted position. Nitro groups are strong electron-withdrawing moieties, which may enhance electrophilic reactivity but reduce metabolic stability compared to methoxy or alkyl groups.
- Position 7 : The target compound lacks the extended alkoxy-piperazinyl chains seen in bosutinib or balamapimod, which are critical for kinase inhibition via hydrophobic interactions.
Key Observations :
- Stability : The nitro group in the target compound may confer photolytic or thermal instability compared to bosutinib’s dichlorophenyl and methoxy groups.
Biological Activity
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline framework with a nitrile group and nitro substituents, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Quinolinecarbonitrile is CHNO, with a molecular weight of 229.19 g/mol. The compound features a 1,4-dihydro configuration and is noted for its nitro group at the 6-position and carbonitrile group at the 3-position of the quinoline ring system. This structural arrangement contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | 5-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
| LogP | 1.83118 |
| PSA | 102.47 |
The biological activity of 3-Quinolinecarbonitrile can be attributed to several mechanisms:
- Nucleophilic Substitution : The nitrile group can undergo hydrolysis or reduction, leading to the formation of reactive intermediates that may interact with cellular components.
- Intercalation with DNA : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial effects.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 3-Quinolinecarbonitrile demonstrates activity against various bacterial strains due to its ability to disrupt cellular functions.
Anticancer Properties
The compound has been investigated for its anticancer potential. For instance, it has shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that certain analogs exhibited IC50 values in the micromolar range against multiple cancer cell lines, suggesting promising therapeutic applications.
Case Studies
- Inhibition of Acetylcholinesterase (AChE) : A series of quinoline derivatives were synthesized and tested for AChE inhibition. Compounds similar to 3-Quinolinecarbonitrile showed substantial activity with IC50 values ranging from 0.033 μM to 0.177 μM, indicating potential use in treating Alzheimer's disease .
- Anticancer Activity Against MCF-7 Cell Line : In vitro studies demonstrated that modifications to the quinoline structure could enhance cytotoxicity against breast cancer cells (MCF-7), with some derivatives showing IC50 values comparable to established chemotherapeutics .
Comparative Analysis with Similar Compounds
The biological activity of 3-Quinolinecarbonitrile can be compared to other quinoline derivatives:
| Compound | Biological Activity |
|---|---|
| 6-Nitroquinoline | Antimicrobial, anticancer |
| 4-Aminoquinoline | Antimalarial |
| 2-Methylquinoline | Antioxidant |
The unique combination of functional groups in 3-Quinolinecarbonitrile enhances its reactivity and biological activity compared to simpler analogs.
Q & A
Q. What are the recommended synthetic routes for 3-Quinolinecarbonitrile derivatives, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of quinolinecarbonitrile derivatives typically involves cyclocondensation reactions or multicomponent synthesis. For example, pyranoquinolinone derivatives can be synthesized via refluxing substituted aromatic aldehydes, malononitrile, and cyclic ketones in ethanol with piperidine as a catalyst, achieving yields of 38–60% . Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction efficiency.
- Catalyst selection : Piperidine accelerates enamine formation, while Knoevenagel adducts stabilize intermediates.
- Purification : Recrystallization from ethanol/DMF mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the nitro and carbonitrile functional groups in this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The nitro group (-NO₂) exhibits strong absorption bands near 1381 cm⁻¹ (asymmetric stretch) and 1247 cm⁻¹ (symmetric stretch). The carbonitrile (-CN) stretch appears as a sharp peak near 2200 cm⁻¹ .
- NMR Spectroscopy : The nitrile carbon in NMR resonates at ~115–120 ppm, while aromatic protons adjacent to the nitro group show deshielding in NMR (δ 7.5–8.5 ppm) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should focus on:
- pH sensitivity : Nitro groups may undergo reduction under acidic conditions, while the oxo group could hydrolyze in strongly basic media.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, related quinoline derivatives decompose above 260°C .
- Light sensitivity : Nitroaromatics are prone to photodegradation; storage in amber vials is recommended .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, nitro) influence the compound’s antimicrobial or antiproliferative activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro group : Enhances electron-withdrawing effects, increasing DNA gyrase inhibition in antimicrobial assays .
- Methyl group : Improves lipophilicity, enhancing membrane permeability. Derivatives with 5-methyl substitution showed 52–60% yield in antimicrobial screening .
- Carbonitrile : Critical for binding to bacterial topoisomerase IV, as seen in fluoroquinolone analogs .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?
- Methodological Answer : Contradictions often arise from:
- Experimental variables : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect activity profiles .
- Purity issues : HPLC analysis (e.g., C18 columns, acetonitrile/water gradients) ensures compound homogeneity. Impurities >5% can skew bioassay results .
- Assay protocols : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines to improve reproducibility .
Q. What computational methods are effective for predicting the reactivity of the nitro group in electrophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The nitro group directs incoming electrophiles to meta positions .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase) to prioritize synthetic targets. Software like AutoDock Vina validates nitro group contributions to binding affinity .
Q. What strategies are recommended for resolving polymorphic forms of this compound, and how do they impact crystallinity?
- Methodological Answer : Polymorph screening involves:
- Solvent variation : Use polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to induce different crystal habits .
- Temperature-gradient crystallization : Slow cooling from 100°C to 25°C promotes thermodynamically stable forms.
- PXRD analysis : Distinct peaks at 2θ = 12.5°, 17.8°, and 25.3° differentiate polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
